molecular formula C13H13N3O3S B1359575 3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142202-66-1

3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Cat. No. B1359575
M. Wt: 291.33 g/mol
InChI Key: ORZFPHZLSHKBAT-UHFFFAOYSA-N
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Description

“3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid” is a chemical compound used for proteomics research . Its molecular formula is C13H13N3O3S .

Scientific Research Applications

Crystal Structure Analysis

The compound has been synthesized and analyzed using various techniques including X-ray crystallography, NMR, MS, and IR. This research provides insight into the crystal structure, aiding in the understanding of its chemical properties and potential applications (Dong, Quan, Zhu, & Li, 2002).

Synthesis Techniques

Several studies focus on the synthesis of 1,3,4-thiadiazol-2-ylacetic acid derivatives, which is relevant to the compound . These studies explore different methods and reactions to create these derivatives, contributing to the broader knowledge of thiadiazole chemistry (Saito, Saheki, Natanaka, & Ishimaru, 1983).

Photochemical Properties

Research on zinc phthalocyanine derivatives, which include 1,3,4-thiadiazol structures, discusses their photochemical properties. This is particularly relevant for applications like photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Biological Activity

A study of compounds related to 1,3,4-thiadiazol derivatives reveals their potential biological activity, including nematicidal and antimicrobial properties. This could be indicative of the broader potential of thiadiazole derivatives in biological and medicinal applications (Reddy, Rao, Yakub, & Nagaraj, 2010).

properties

IUPAC Name

3-[5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8-2-4-9(5-3-8)14-12(19)13-16-15-10(20-13)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZFPHZLSHKBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 2
3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 3
3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 5
3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 6
3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Citations

For This Compound
1
Citations
M Krasavin, A Lukin, N Zhurilo… - Journal of Enzyme …, 2016 - Taylor & Francis
3,4-Thiadiazole was explored as a more polar, heterocyclic replacement for the phenyl ring in the 3-arylpropionic acid pharmacophore present in the majority of GPR40 agonists. Out of …
Number of citations: 15 www.tandfonline.com

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